molecular formula C9H9NO3 B8615115 N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE

Cat. No.: B8615115
M. Wt: 179.17 g/mol
InChI Key: BHDPWJGTBSEZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is an organic compound with a complex structure that includes both hydroxyl and acetylamino functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE typically involves the acetylation of 2-Hydroxy-4-aminobenzaldehyde. One common method includes the reaction of 2-Hydroxy-4-aminobenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-4-acetylaminobenzoic acid.

    Reduction: 2-Hydroxy-4-acetylaminobenzyl alcohol.

    Substitution: 2-Hydroxy-4-acetylamino-5-nitrobenzaldehyde (for nitration).

Scientific Research Applications

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetylamino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: Known for its antifungal properties and used in agricultural applications.

    2-Hydroxy-4-phenylbutanoate esters: Used as precursors for the production of angiotensin-converting enzyme (ACE) inhibitors.

Uniqueness

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is unique due to the presence of both hydroxyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-(4-formyl-3-hydroxyphenyl)acetamide

InChI

InChI=1S/C9H9NO3/c1-6(12)10-8-3-2-7(5-11)9(13)4-8/h2-5,13H,1H3,(H,10,12)

InChI Key

BHDPWJGTBSEZIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

By operating according to Example 13, but using anisole as the solvent and a temperature of 100° C., and starting from 15.1 g of 3-acetylaminophenol, 9.0 g of a product (yield on the theoretical value=50%) having a melting point at 185°-186° C. were obtained.
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